molecular formula C14H23NO3 B13921671 tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Cat. No.: B13921671
M. Wt: 253.34 g/mol
InChI Key: COSMALIOYPMTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.

    Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions. For example, the prop-2-yn-1-yloxy group can be introduced using propargyl alcohol and appropriate reagents.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing an alkyne to an alkene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(prop-2-yn-1-yloxy)benzene
  • tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts specific chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this group or have different substituents.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 4-methyl-4-prop-2-ynoxypiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h1H,7-11H2,2-5H3

InChI Key

COSMALIOYPMTJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC#C

Origin of Product

United States

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